molecular formula C15H12N2O2 B14253271 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, phenylmethyl ester

1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, phenylmethyl ester

Cat. No.: B14253271
M. Wt: 252.27 g/mol
InChI Key: MVNHWJIZTXVREC-UHFFFAOYSA-N
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Description

1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, phenylmethyl ester is a chemical compound that belongs to the class of pyrrolopyridines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrrolo[2,3-b]pyridine core with a carboxylic acid esterified with a phenylmethyl group.

Preparation Methods

The synthesis of 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, phenylmethyl ester can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the preparation might involve the use of pyrrole and pyridine derivatives, followed by esterification with phenylmethyl alcohol. Industrial production methods often involve optimized reaction conditions to ensure high yield and purity. These conditions may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.

Chemical Reactions Analysis

1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, phenylmethyl ester undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly at the pyridine ring, using reagents like halogens or alkylating agents.

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and phenylmethyl alcohol under acidic or basic conditions.

Scientific Research Applications

1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, phenylmethyl ester has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, phenylmethyl ester involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction pathways that regulate cell proliferation, migration, and apoptosis. The exact mechanism can vary depending on the specific biological context and the target molecule.

Comparison with Similar Compounds

1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, phenylmethyl ester can be compared with other similar compounds such as:

    1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, methyl ester: This compound has a methyl group instead of a phenylmethyl group, which can affect its biological activity and chemical properties.

    1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, ethyl ester: The ethyl ester variant may have different solubility and reactivity compared to the phenylmethyl ester.

    1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 4-methoxyphenyl ester: The presence of a methoxy group can influence the compound’s electronic properties and its interaction with biological targets.

The uniqueness of this compound lies in its specific structure, which can confer distinct biological activities and chemical reactivity compared to its analogs.

Biological Activity

Introduction

1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, phenylmethyl ester (CAS No. 136818-50-3) is a heterocyclic compound with significant potential in medicinal chemistry. Its structure features a fused pyrrole and pyridine ring system, which is known for various biological activities, particularly in cancer treatment and enzyme inhibition. This article focuses on the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

PropertyValue
Molecular FormulaC₈H₆N₂O₂
Molecular Weight162.15 g/mol
CAS Number136818-50-3
Purity>95% (typically)
Storage ConditionsSealed, dry, room temperature

Target Interaction

The primary biological target of 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid is the Fibroblast Growth Factor Receptors (FGFRs) . The compound binds to FGFRs, leading to receptor dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, which initiates downstream signaling pathways involved in cell proliferation and survival .

Biochemical Pathways

The FGF-FGFR signaling axis is crucial for various cellular processes including:

  • Cell proliferation
  • Migration
  • Angiogenesis
    These pathways are often dysregulated in cancer, making FGFRs attractive targets for therapeutic intervention.

In Vitro Studies

1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid has demonstrated significant biological activity in various cancer cell lines. Notably:

  • Breast Cancer Cells : The compound inhibited the proliferation of 4T1 breast cancer cells and induced apoptosis through the activation of pro-apoptotic pathways .
  • Inflammatory Response : In studies involving macrophages, the compound significantly inhibited TNF-α release in response to inflammatory stimuli such as lipopolysaccharides .

Case Studies

  • Cancer Treatment : A study evaluated a series of derivatives based on this compound, identifying several that exhibited potent FGFR inhibitory activity. Compound 4h was particularly noted for its IC50 values against FGFRs (7 nM for FGFR1) and its ability to inhibit cell migration and invasion in vitro .
  • Pharmacokinetics : The low molecular weight of this compound enhances its bioavailability, making it a promising candidate for further drug development. Its pharmacokinetic profile suggests favorable absorption characteristics which are critical for therapeutic efficacy.

Properties

IUPAC Name

benzyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O2/c18-15(19-10-11-5-2-1-3-6-11)13-9-12-7-4-8-16-14(12)17-13/h1-9H,10H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVNHWJIZTXVREC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C2=CC3=C(N2)N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.27 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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